4-Amino-3-hydroxybutanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8NO3- |
|---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/p-1 |
InChI Key |
YQGDEPYYFWUPGO-UHFFFAOYSA-M |
SMILES |
C(C(CN)O)C(=O)[O-] |
Canonical SMILES |
C(C(CN)O)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 3 Hydroxybutanoate
Chemical Synthesis Approaches
Stereoselective and Asymmetric Synthesis Strategies
The creation of specific stereoisomers of 4-amino-3-hydroxybutanoate is crucial for its application in pharmaceuticals. Researchers have developed several stereoselective and asymmetric synthesis strategies to achieve high enantiomeric purity.
One notable approach begins with commercially available chiral materials. For instance, (R)-4-amino-3-hydroxybutanoic acid has been synthesized from starting materials like ascorbic acid, malic acid, and hydroxyproline (B1673980) esters. acs.org A stereoselective route to derivatives of 4-amino-3-hydroxybutanoic acid with three different protecting groups has been demonstrated using anhydride (B1165640) desymmetrization as the key chirality-inducing step. researchgate.net This method allows for the isolation of the final product in good yield and with excellent enantiomeric excess. researchgate.net
Another strategy involves a titanium tetrachloride (TiCl4)-promoted Mukaiyama-type aldol (B89426) reaction. This reaction, performed on the ketenesilyl acetal (B89532) of ethyl acetate (B1210297) and a specific lactone, exhibits a high degree of diastereoselectivity. researchgate.net The resulting intermediate can then be efficiently converted to the desired product. researchgate.net Asymmetric synthesis from achiral starting materials is a significant area of focus. acs.org For example, a three-step synthesis starting from crotonic acid has been developed. nih.gov
Furthermore, a practical synthetic route for the asymmetric synthesis of β-amino acids has been described starting from the readily available and enantiopure L-aspartic acid. rasayanjournal.co.in This multi-step process involves N-Cbz protection, cyclization, esterification, and hydrolysis to yield the desired product. rasayanjournal.co.in
Synthesis from Renewable or Inexpensive Starting Materials
The demand for greener and more cost-effective synthetic routes has led to the exploration of renewable and inexpensive starting materials for the production of this compound.
Crotonic acid, an inexpensive starting material, can be converted to 4-amino-3-hydroxybutanoic acid in a three-step synthesis under mild reaction conditions. nih.gov The process involves bromination, reaction with ammonium (B1175870) hydroxide, and subsequent reflux in the presence of a strong acid resin to yield the final product in good yields. nih.gov
The use of sugars as a chiral template is another approach. For example, D-gluco-heptono-1,4-lactone has been employed in an enantiospecific synthesis of a related dihydroxy-pipecolic acid, demonstrating the potential of carbohydrates as renewable starting points. mdpi.com Additionally, research has explored the conversion of renewable lignocellulose feedstocks to β-amino acids. springernature.com
Novel Reagent Systems and Reaction Conditions
Innovation in reagent systems and reaction conditions has played a pivotal role in advancing the synthesis of this compound.
The Wohl-Ziegler reaction has been employed for the bromination of crotonic acid to 4-bromocrotonic acid, which is a key intermediate in a three-step synthesis of 4-amino-3-hydroxybutyric acid. nih.gov This synthesis is advantageous due to its mild reaction conditions. nih.gov
A titanium tetrachloride (TiCl4)-promoted Mukaiyama-type aldol reaction represents another novel approach. researchgate.net This highly diastereoselective reaction is a key step in a synthetic route that ultimately yields highly enantiomerically enriched products. researchgate.net Furthermore, the use of a strong acid resin to facilitate the conversion of 4-aminocrotonic acid to 4-amino-3-hydroxybutyric acid demonstrates the application of solid-supported reagents for simplified workup procedures. nih.gov
Biocatalytic and Enzymatic Synthesis Routes
Microbial Fermentation and Cell-Based Synthesis
Microbial fermentation and cell-based systems offer a sustainable and efficient alternative to traditional chemical synthesis for the production of this compound (GABOB) and its precursors. These biological methods often provide high enantioselectivity, a crucial factor for pharmaceutical applications.
Recombinant Escherichia coli has been a primary focus for the production of gamma-aminobutyric acid (GABA), a related compound. nih.gov Strategies to enhance GABA production in E. coli include metabolic engineering to optimize precursor pathways and the introduction of genes from other organisms. nih.govjmb.or.kr For instance, expressing glutamate (B1630785) dehydrogenase from E. coli and a response regulator from Deinococcus radiodurans has been shown to improve GABA yields by increasing tolerance to low pH environments, which are optimal for the key enzyme glutamate decarboxylase. jmb.or.kr
Cell-free synthesis systems are also emerging as a powerful tool. acs.org These systems use cell extracts containing the necessary enzymatic machinery, allowing for high yields and purity without the complexities of maintaining viable cells. acs.org
Enzymatic approaches are also widely used for the synthesis of chiral precursors to GABOB, such as ethyl (R)-4-cyano-3-hydroxybutanoate. nih.govmdpi.com This can be achieved through the use of whole-cell biocatalysts or isolated enzymes. For example, various yeast strains and bacteria like Lactobacillus kefir are capable of reducing ketoesters to the corresponding chiral hydroxy esters with high enantiomeric excess. scielo.br Enzymes such as ketoreductases, halohydrin dehalogenases, nitrilases, and lipases play a key role in these biocatalytic transformations. nih.govmdpi.com
The table below summarizes some microbial and enzymatic methods used in the synthesis of GABOB precursors.
| Precursor | Method | Biocatalyst/Enzyme | Key Findings |
| Ethyl (R)-4-cyano-3-hydroxybutanoate | Enzymatic Reduction | Ketoreductase | Efficient conversion of the corresponding ketoester. mdpi.com |
| Ethyl (S)-4-chloro-3-hydroxybutanoate | Microbial Reduction | Lactobacillus kefir | Asymmetric synthesis with high enantioselectivity. scielo.br |
| (R)-4-cyano-3-hydroxybutyrate | Combined Enzymatic Process | Alcohol Dehydrogenase and Halohydrin Dehalogenase | Two-step enzymatic process to produce the target molecule. acs.org |
| Gamma-aminobutyric acid (GABA) | Whole-cell Fermentation | Recombinant E. coli | Enhanced production through genetic modification and pH optimization. nih.govjmb.or.kr |
Synthesis of this compound Derivatives and Chiral Intermediates
The synthesis of derivatives and the use of this compound as a chiral synthon are critical for its application in medicinal chemistry and the development of complex molecules.
Protecting groups are essential in the multi-step synthesis of complex molecules to prevent unwanted side reactions. For this compound, the amino and hydroxyl groups are commonly protected.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality. The synthesis of N-Boc protected this compound derivatives, such as Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, involves reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O). scienceopen.com The Boc group is stable under various conditions but can be easily removed with mild acids.
The synthesis of precursors often starts from readily available chiral molecules. For example, (R)-GABOB has been synthesized from starting materials like ascorbic acid and malic acid. researchgate.net Another common precursor is ethyl (S)-4-chloro-3-hydroxybutyrate, which can be converted to 4-amino-3-hydroxybutyric acid. scientificlabs.co.uk
The table below outlines the synthesis of some protected forms and precursors of this compound.
| Compound | Starting Material | Reagents | Key Features of the Synthesis |
| Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate | Methyl this compound | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | Protection of the amino group to allow for selective reactions at other functional sites. scienceopen.com |
| (R)-GABOB | Malic acid | Various | Utilizes a chiral pool starting material to achieve the desired stereochemistry. researchgate.net |
| (RS)-4-Amino-3-hydroxybutyric acid | Crotonic acid | N-Bromosuccinimide, Ammonium (B1175870) hydroxide, Acid resin | A three-step synthesis from an inexpensive starting material. nih.gov |
The synthesis of structural analogs of this compound is important for studying structure-activity relationships and developing new therapeutic agents. This includes the preparation of phosphinic acid derivatives, where the carboxylic acid group is replaced by a phosphinic acid moiety.
The synthesis of phosphinic acid derivatives can be achieved through various methods, including the reaction of phosphinic chlorides with alcohols or amines. semanticscholar.org More modern approaches involve microwave-assisted esterification of phosphinic acids or palladium-catalyzed cross-coupling reactions to form P-C bonds. semanticscholar.orgorganic-chemistry.org These methods have been applied to create a variety of phosphinic acid analogs for biological evaluation. nih.gov
The protected forms of this compound are valuable chiral synthons for the synthesis of more complex and biologically active molecules. researchgate.netlookchem.com The presence of multiple functional groups allows for selective modifications and the construction of intricate molecular architectures.
A key precursor, ethyl (R)-4-cyano-3-hydroxybutanoate, is a crucial chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin. nih.gov It is also used in the production of L-carnitine. nih.gov
The stereoselective synthesis of GABOB derivatives with different protecting groups allows for the selective deprotection of the carboxylic acid or hydroxy group, providing versatile intermediates for further chemical transformations. researchgate.net These chiral building blocks have been used in the synthesis of various pharmaceutical compounds.
The following table lists some complex molecules synthesized using this compound or its precursors as chiral synthons.
| Target Molecule | Chiral Synthon/Precursor | Significance |
| Atorvastatin | Ethyl (R)-4-cyano-3-hydroxybutanoate | A widely used cholesterol-lowering drug. nih.govmdpi.com |
| L-Carnitine | Ethyl (R)-4-cyano-3-hydroxybutanoate | An essential cofactor in fatty acid metabolism. nih.gov |
| (R)-GABOB | N-protected methyl (R)-4-amino-3-hydroxybutanoate | A neuromodulator with antiepileptic and hypotensive properties. researchgate.netthieme-connect.com |
| Sperabillin C | N-protected methyl (R)-4-amino-3-hydroxybutanoate | A biologically active substance. thieme-connect.com |
Endogenous Biosynthetic Routes
The precise pathways for the endogenous synthesis of this compound in mammals are not yet fully elucidated. However, research points to several potential precursors and enzymatic steps that may be involved in its formation.
Precursor Utilization and Conversion Pathways
The primary identified precursor for this compound is γ-aminobutyric acid (GABA). wikipedia.org GABA itself is synthesized in GABAergic neurons from glutamate via the action of glutamate decarboxylase (GAD), an enzyme that requires pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6) as a cofactor. nih.gov The conversion of glutamate, the main excitatory neurotransmitter, to GABA represents a crucial metabolic control point. nih.govnih.gov
While GABOB is known to be a metabolite of GABA, the specific enzymatic reaction that hydroxylates GABA to form this compound has not been definitively identified in mammals. Another biochemically plausible, though unconfirmed, route involves the ketone body β-hydroxybutyrate (BHB). This pathway would require an aminotransferase to add an amino group to BHB, but such an enzyme has not yet been discovered. wikipedia.org
In industrial and laboratory settings, various chemical and enzymatic synthesis routes have been developed, which may offer insights into potential biological mechanisms. For example, the (R)-enantiomer of this compound is used as a chiral synthon for producing L-carnitine, highlighting a close structural and synthetic relationship between these molecules. researchgate.netresearchgate.net
Genetic and Enzymatic Regulation of Biosynthesis
The regulation of this compound biosynthesis is intrinsically linked to the regulation of its precursors, primarily GABA. The synthesis of GABA is tightly controlled by the activity of glutamate decarboxylase (GAD). nih.gov
While the specific hydroxylase that converts GABA to GABOB in mammals remains unknown, biocatalytic studies have identified enzymes that can perform similar transformations. For instance, systems using aldolases and transaminases have been engineered to produce related amino acids, demonstrating the enzymatic feasibility of such reactions. acs.org In one-pot cascade reactions, a class II pyruvate aldolase and a stereoselective, pyridoxal phosphate-dependent transaminase have been used for the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid. acs.org Although not the exact pathway for GABOB, these studies showcase the types of enzymes, such as aldolases, transaminases, and hydroxylases, that could be involved in its endogenous formation.
Catabolic and Degradation Pathways
The breakdown of this compound is essential for regulating its concentration and recycling its components. The specific pathways are not fully detailed, but can be inferred from the metabolism of structurally similar compounds.
Enzyme-Catalyzed Degradation Mechanisms
The degradation of amino acids typically involves a series of enzyme-catalyzed reactions. For GABA, the primary catabolic enzyme is GABA transaminase (GABA-T), which converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. wikipedia.orgnih.gov Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate (B1194679), which enters the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov This three-enzyme pathway is often referred to as the "GABA shunt." nih.gov
It is likely that the catabolism of this compound follows a similar logic. The degradation pathway for the structurally related compound L-carnitine in some bacteria, such as Pseudomonas and Agrobacterium species, begins with the oxidation of its hydroxyl group by L-carnitine dehydrogenase, forming 3-dehydrocarnitine. nih.govoup.comnih.gov A similar dehydrogenase could potentially act on this compound. Following initial steps, the resulting carbon skeleton would likely be processed into intermediates that can enter central metabolic pathways. sajaa.co.za The use of enzymes for the degradation of environmental pollutants also provides models for how complex organic molecules can be broken down. creative-enzymes.comnih.govfrontiersin.org
Metabolic Flux and Intermediate Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of reactions within a metabolic network. researchgate.net By using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the flow of atoms through various pathways and determine the in vivo activity of enzymes. researchgate.netnih.gov This method provides a detailed snapshot of cellular metabolism under specific conditions. jmb.or.kr
While specific MFA studies on this compound are not widely available, the methodology has been extensively applied to its precursor, GABA. researchgate.netnih.govmdpi.com In these studies, the flux through pathways like glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle are measured to understand how carbon is partitioned towards GABA synthesis. nih.govmdpi.com Key intermediates analyzed include glutamate, α-ketoglutarate, and succinate. nih.govmdpi.com
For this compound, a similar MFA approach would involve tracing labeled precursors like GABA or β-hydroxybutyrate and measuring the labeling patterns in GABOB and its downstream catabolites. Such an analysis would be crucial to definitively identify and quantify its biosynthetic and degradation fluxes, and to understand how these fluxes are regulated. The intermediates that would be central to this analysis include GABA, glutamate, succinate, and acetyl-CoA. nih.gov
Integration into Broader Metabolic Networks
The metabolism of this compound is interconnected with several major metabolic networks within the cell.
Its most direct link is to neurotransmitter metabolism as a derivative of GABA. wikipedia.org The balance between GABA synthesis, GABOB formation, and their subsequent degradation is critical for maintaining appropriate levels of inhibitory signaling in the central nervous system. The enzymes of the GABA shunt connect this pathway directly to the Tricarboxylic Acid (TCA) Cycle , a central hub of energy metabolism. nih.govsajaa.co.za The degradation of GABOB would likely also feed intermediates into the TCA cycle, linking its turnover to cellular energy status.
The potential biosynthetic link to β-hydroxybutyrate (BHB) connects GABOB to ketone body and fatty acid metabolism . wikipedia.orgnih.gov Ketone bodies are crucial energy sources, particularly during periods of fasting or low carbohydrate intake, and are synthesized from the breakdown of fatty acids. nih.govresearchgate.net
Finally, as a γ-amino acid, GABOB is part of the broader network of amino acid metabolism . solubilityofthings.comhmdb.ca The transamination and degradation reactions involved in its lifecycle are fundamental processes shared with the metabolism of many other amino acids, which are essential for protein synthesis and as precursors for numerous other biomolecules. cellsignal.com
Interactive Data Tables
Table 1: Key Enzymes in the Metabolism of this compound and Related Precursors This table summarizes enzymes involved in the synthesis and degradation of GABOB and its precursors. Note that some enzymes are confirmed in related pathways, while the specific enzymes for GABOB metabolism in mammals are largely putative.
| Enzyme Name | EC Number | Function & Metabolic Role | Organism/Context |
| Glutamate Decarboxylase (GAD) | 4.1.1.15 | Catalyzes the conversion of glutamate to GABA, the primary precursor for GABOB. nih.govmdpi.com | Mammalian Neurons |
| GABA Transaminase (GABA-T) | 2.6.1.19 | Degrades GABA to succinic semialdehyde, a key step in the GABA shunt. wikipedia.orgnih.gov | Mammals, Plants |
| Succinic Semialdehyde Dehydrogenase (SSADH) | 1.2.1.24 | Oxidizes succinic semialdehyde to succinate, linking GABA metabolism to the TCA cycle. wikipedia.orgnih.gov | Mammals, Plants |
| L-Carnitine Dehydrogenase | 1.1.1.108 | Oxidizes the hydroxyl group of L-carnitine; a similar enzyme may act on GABOB. oup.comnih.gov | Bacteria (Agrobacterium, Pseudomonas) |
| β-Hydroxybutyrate Dehydrogenase | 1.1.1.30 | Interconverts β-hydroxybutyrate and acetoacetate, a key step in ketone body metabolism. wikipedia.org | Mammals |
| Aldolase / Transaminase Cascade | N/A | In vitro synthesis of amino acids, demonstrating potential enzymatic routes. acs.org | Biocatalysis |
Interconnections with Amino Acid Metabolism
The metabolism of this compound is intricately linked with amino acid metabolic pathways, primarily through its synthesis from specific amino acid precursors. A key enzymatic reaction connects the metabolism of glutamate, a central amino acid, to the formation of this compound.
The enzyme hydroxyglutamate decarboxylase (EC 4.1.1.16) directly catalyzes the production of this compound. wikipedia.org This enzyme acts on 3-hydroxy-L-glutamate, cleaving a carboxyl group to yield this compound and carbon dioxide (CO2). wikipedia.org This reaction establishes a direct biosynthetic route from a hydroxylated derivative of a proteinogenic amino acid. The systematic name for this enzyme is 3-hydroxy-L-glutamate 1-carboxy-lyase (this compound-forming), and it utilizes pyridoxal phosphate as a cofactor. wikipedia.org
Furthermore, this compound is classified as a gamma-amino acid, meaning the amino group is attached to the gamma carbon, the third carbon atom from the carboxyl group. hmdb.ca This structure is distinct from the alpha-amino acids that are the primary building blocks of proteins. While not incorporated into proteins, its biosynthesis from an amino acid derivative highlights its role within the broader network of amino acid metabolism.
Isotopic labeling studies on related compounds have shown that metabolites like 3-hydroxybutyrate (B1226725) can serve as substrates for the synthesis of amino acids such as glutamine, indicating a reciprocal relationship where butyrate (B1204436) derivatives can feed into amino acid pools. nih.gov Although this was observed for a related molecule, it suggests the potential for this compound or its metabolites to be reintegrated into central amino acid metabolism.
| Enzyme/Process | Substrate | Product(s) | Significance |
| Hydroxyglutamate decarboxylase (EC 4.1.1.16) | 3-hydroxy-L-glutamate | This compound, CO2 | Direct biosynthetic link from a glutamate derivative to this compound. wikipedia.org |
| Transamination | α-keto acids | Amino acids | A common mechanism in amino acid metabolism, potentially involved in the synthesis or degradation of this compound precursors. mdpi.com |
Role in Carbon Fixation and Energy Metabolism in Microorganisms
In certain microorganisms, particularly within the domain Archaea, the related compound 4-hydroxybutyrate is a key intermediate in unique carbon fixation pathways. These pathways allow organisms to convert inorganic carbon (CO2) into organic molecules for biosynthesis, a process known as autotrophy. nih.gov Two such pathways are the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle and the dicarboxylate/4-hydroxybutyrate (DC/4-HB) cycle. nih.govnih.gov
The 3-hydroxypropionate/4-hydroxybutyrate cycle has been identified in thermoacidophilic archaea, such as members of the order Sulfolobales (e.g., Metallosphaera sedula), and in mesophilic ammonia-oxidizing archaea. nih.govnih.govpnas.org This complex pathway involves the carboxylation of two molecules of acetyl-CoA. Succinyl-CoA, a central intermediate, is reduced to 4-hydroxybutyrate, which is then converted back to two molecules of acetyl-CoA, completing the cycle and resulting in a net fixation of carbon. nih.govasm.org The enzymes of this cycle are noted to be oxygen-tolerant, making it suitable for aerobic organisms. pnas.org
The dicarboxylate/4-hydroxybutyrate cycle is another carbon fixation pathway found in anaerobic or microaerobic archaea, such as Ignicoccus hospitalis. nih.govoup.com Similar to the 3-HP/4-HB cycle, it utilizes the reduction of succinyl-CoA to 4-hydroxybutyrate but differs in the initial carboxylation steps. nih.gov
In the context of energy metabolism, these pathways are fundamental for the survival of chemolithoautotrophic microorganisms, which derive energy from the oxidation of inorganic compounds and build their cellular components from CO2. nih.gov The conversion of 4-hydroxybutyrate to 4-hydroxybutyryl-CoA is a crucial activation step within these cycles, catalyzed by enzymes like 4-hydroxybutyrate-CoA synthetase. nih.gov This reaction requires the investment of ATP, highlighting the energetic considerations of the pathway. asm.org
While these pathways feature 4-hydroxybutyrate, not this compound, the metabolic logic and enzymatic strategies for handling C4-hydroxy-carboxylic acids are relevant. In some bacteria, related compounds like 3-hydroxybutyrate (3-HB) are precursors for polyhydroxybutyrate (B1163853) (PHB), a carbon and energy storage polymer. mdpi.comfrontiersin.org Acetogenic bacteria, for instance, can fix CO2 into acetyl-CoA and then channel it towards 3-HB synthesis. frontiersin.org This demonstrates a broader theme in microbial metabolism where hydroxyalkanoates serve as critical nodes for carbon fixation and energy storage.
| Carbon Fixation Pathway | Key Intermediate | Organism Type | Metabolic Significance |
| 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle | 4-Hydroxybutyrate | Aerobic thermoacidophilic and mesophilic Archaea (e.g., Metallosphaera sedula, Nitrosopumilus maritimus) | Autotrophic CO2 fixation in aerobic environments. nih.govnih.govpnas.org |
| Dicarboxylate/4-Hydroxybutyrate (DC/4-HB) Cycle | 4-Hydroxybutyrate | Anaerobic/microaerobic Archaea (e.g., Ignicoccus hospitalis) | Autotrophic CO2 fixation in oxygen-limited environments. nih.govoup.com |
| Polyhydroxybutyrate (PHB) Synthesis | 3-Hydroxybutyrate | Various Bacteria (e.g., Cupriavidus necator, Acetogens) | Carbon and energy storage. mdpi.comfrontiersin.orgfrontiersin.org |
Enzymology and Molecular Mechanisms of 4 Amino 3 Hydroxybutanoate
Enzyme-Substrate Interactions and Catalysis
The metabolism and synthesis of 4-amino-3-hydroxybutanoate, also known as γ-amino-β-hydroxybutyric acid (GABOB), are governed by specific enzymes that exhibit remarkable precision in their interactions with the substrate. This precision is evident in their stereospecificity, the architecture of their active sites, and their kinetic and thermodynamic profiles.
Enzymatic reactions involving this compound are highly stereospecific, meaning they can distinguish between the two enantiomers of the molecule: (R)-4-amino-3-hydroxybutanoate and (S)-4-amino-3-hydroxybutanoate. This stereoselectivity is crucial for both its biological activity and its enzymatic synthesis.
In the context of its synthesis, biocatalytic approaches often employ stereoselective carbonyl reductases (SCRs) or alcohol dehydrogenases (ADHs) to produce a specific enantiomer. rsc.orgscispace.com For instance, an engineered ADH from Codexis has been used for the asymmetric reduction of 4-chloroacetoacetate to (S)-4-chloro-3-hydroxybutyrate, a precursor that can be converted to (R)-4-cyano-3-hydroxybutyrate. rsc.org Similarly, reductases from various yeast species can be used for the stereoselective reduction of keto esters to produce chiral hydroxy esters, which are key intermediates. oup.com Enzymes like 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH) also show strict stereospecificity, with some forms acting exclusively on the D-enantiomer (the (R)-form) of 3-hydroxybutyrate. semanticscholar.org
The stereospecificity extends to enzymes that metabolize GABOB and its analogs. In studies on 3-dimethylsulfoniopropionate (DMSP) biosynthesis in algae, which follows a similar pathway, the reductase and methyltransferase enzymes were found to be specific for the D-enantiomer of the intermediate 4-methylthio-2-hydroxybutyrate. nih.gov This highlights a common theme in metabolic pathways where enzymes maintain chiral purity through stereospecific catalysis.
The catalytic activity of enzymes that process this compound and related compounds is dictated by the specific arrangement of amino acid residues within their active sites. Characterization of these sites through methods like X-ray crystallography and mutational analysis provides insight into the mechanism of catalysis and substrate binding.
For example, the crystal structure of 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum has been determined, revealing a two-domain structure common to CoAT family members. nih.gov Site-directed mutagenesis identified the glutamate (B1630785) residue at position 238 (E238) as the key catalytic residue. nih.gov Similarly, in poly(3-hydroxybutyrate) (PHB) depolymerases, a conserved pentapeptide sequence, G-X-S-X-G, which resembles the lipase (B570770) box found in serine hydrolases, is crucial for activity. oup.com Mutational analysis confirmed that Serine-138 (S138) within this motif is essential for the enzyme's function, while other conserved serines are not. oup.com
Mutational studies are a powerful tool for probing enzyme function and altering substrate specificity. Saturation point mutagenesis at a single position (A479) in a polyhydroxyalkanoate (PHA) synthase was shown to significantly alter the enzyme's preference for different chain-length substrates, in some cases leading to a 4-fold increase in the incorporation of 3-hydroxyhexanoate (B1247844) (C6) monomers. nih.gov These studies suggest that the size and geometry of the substrate-binding pocket are critical determinants of enzymatic activity and specificity. nih.gov
| Enzyme/Protein Family | Key Active Site Residue(s) | Mutation | Effect on Activity/Specificity | Reference |
| 4-Hydroxybutyrate CoA-transferase | Glutamate-238 (E238) | E238A | Identification as the essential catalytic residue. | nih.gov |
| Poly(3-hydroxybutyrate) Depolymerase | Serine-138 (S138) | S138A | Essential for activity; mutant protein had activity below the detection limit. | oup.com |
| Polyhydroxyalkanoate (PHA) Synthase | Alanine-479 (A479) | A479G, A479S, A479C | Increased incorporation of 3-hydroxyhexanoate (C6) monomers by up to 4-fold. | nih.gov |
| Human 4-oxo-l-proline (B3425592) reductase (BDH2) | N/A (pH dependence) | N/A | A group with pKa of 7.3 must be deprotonated for maximal binding/catalysis. | nih.gov |
Kinetic studies of enzymes like (R)-3-hydroxybutyrate dehydrogenase (HBDH) reveal an ordered bi-bi kinetic mechanism, where the cofactor (e.g., NADH) binds first, followed by the substrate. tudelft.nlacs.org The kcat values for amine dehydrogenases, a related class of enzymes, can range from 0.1 to 10 s⁻¹, with Kₘ values for carbonyl substrates between 0.5 and 100 mM. academie-sciences.fr
| Enzyme | Parameter | Value | Conditions | Reference |
| Human 4-oxo-l-proline reductase (BDH2) | K_D^NADH (dissociation constant) | 0.48 ± 0.1 µM | 25 °C | nih.govacs.org |
| Human 4-oxo-l-proline reductase (BDH2) | K_D^NAD+ (dissociation constant) | 29 ± 2 µM | 25 °C | nih.govacs.org |
| Human 4-oxo-l-proline reductase (BDH2) | ΔG (NADH binding) | -8.6 kcal/mol | 25 °C | acs.org |
| Human 4-oxo-l-proline reductase (BDH2) | ΔG (NAD+ binding) | -6.2 kcal/mol | 25 °C | acs.org |
| Human 4-oxo-l-proline reductase (BDH2) | k_off^NADH (dissociation rate) | 7.2 s⁻¹ | 25 °C | nih.govnih.gov |
| Amine Dehydrogenases (general) | kcat (turnover number) | 0.1 - 10 s⁻¹ | N/A | academie-sciences.fr |
| Amine Dehydrogenases (general) | K_M (carbonyl substrate) | 0.5 - 100 mM | N/A | academie-sciences.fr |
Active Site Characterization and Mutational Analysis
Receptor Interactions and Signal Transduction
This compound exerts its primary physiological effects by interacting with specific neurotransmitter receptors, most notably subtypes of the γ-aminobutyric acid (GABA) receptor system. researchgate.netnih.gov These interactions are characterized by specific binding affinities, subtype selectivity, and distinct mechanisms of receptor activation.
GABA receptors are broadly classified into GABAA, GABAB, and GABAC (now often classified as GABAA-rho) subtypes. nih.gov this compound (GABOB) displays distinct patterns of stereoselective interaction with these receptor subtypes. researchgate.netnih.gov
Studies using radioligand binding assays show that the (3S)-(+)-enantiomer, also known as d-GABOB, is approximately twice as potent as the (3R)-(-)-enantiomer (l-GABOB) in displacing [3H]muscimol from GABA binding sites in mouse brain membranes. researchgate.net This suggests a higher affinity of the (S)-enantiomer for the GABAA receptor recognition site. researchgate.net
Conversely, at human recombinant ρ1 GABAC receptors, the enantioselectivity is reversed. Both enantiomers act as full agonists, but the (R)-enantiomer is more potent than the (S)-enantiomer (R>S). nih.gov This (R>S) selectivity at GABAC receptors matches the reported agonist actions at GABAB receptors but is the opposite of the selectivity observed at GABAA receptors (S>R). nih.gov These findings underscore the different stereochemical requirements of the binding pockets across the GABA receptor subtypes. nih.gov
| Receptor Subtype | Enantiomer Selectivity (Potency/Affinity) | Agonist/Antagonist Action | Reference |
| GABAA Receptor | (S)-enantiomer > (R)-enantiomer | Agonist | researchgate.netnih.gov |
| GABAB Receptor | (R)-enantiomer > (S)-enantiomer | Agonist | nih.gov |
| GABAC Receptor (ρ1) | (R)-enantiomer > (S)-enantiomer | Full Agonist | nih.govbiorxiv.org |
The interaction of this compound with GABA receptors initiates a signal transduction cascade that ultimately alters neuronal excitability. The mechanism of this activation depends on the receptor subtype.
GABAA and GABAC receptors are ligand-gated ion channels (ionotropic receptors). nih.govwikipedia.org Upon agonist binding, such as by GABOB, the receptor undergoes a conformational change that opens an intrinsic chloride ion (Cl⁻) channel. biorxiv.orgwikipedia.org The resulting influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. Studies on recombinant human ρ1 GABAC receptors confirm that both the (R)- and (S)-enantiomers of GABOB act as full agonists, capable of inducing this channel opening. nih.gov
In contrast, GABAB receptors are metabotropic G-protein-coupled receptors (GPCRs). nih.govelifesciences.org When an agonist like the (R)-enantiomer of GABOB binds to a GABAB receptor, it triggers a conformational change that activates an associated intracellular G-protein. elifesciences.orgresearchgate.net This activation initiates a downstream signaling cascade, which can involve the modulation of second messenger systems like cAMP and the opening or closing of other ion channels (e.g., activating inwardly rectifying potassium channels or inhibiting voltage-gated calcium channels), leading to a slower but more prolonged inhibitory effect. nih.govgenome.jp
Enantioselective Receptor Recognition
This compound (GABOB), a structural analog of γ-aminobutyric acid (GABA), contains a chiral center at the C3 position, resulting in two distinct stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB. researchgate.net Research has demonstrated that these enantiomers exhibit significant differences in their binding affinities and functional activities at various GABA receptor subtypes, a phenomenon known as enantioselective receptor recognition. This stereospecificity is critical for understanding the compound's pharmacological profile.
The differential interaction of GABOB enantiomers with GABA receptor subtypes highlights the precise three-dimensional structural requirements for ligand binding and receptor activation. nih.gov Studies on recombinant human GABA receptors have revealed that the enantioselectivity is not uniform across all receptor classes.
GABAA Receptors: At GABAA receptors, the (S)-enantiomer is favored over the (R)-enantiomer. nih.govresearchgate.net (S)-(+)-GABOB acts as a GABAA receptor agonist. researchgate.net
GABAB Receptors: In contrast, GABAB receptors exhibit a preference for the (R)-enantiomer. (R)-(-)-GABOB is a moderately potent agonist at GABAB receptors, whereas the (S)-(+)-enantiomer acts as a partial agonist. researchgate.netnih.gov
GABAC Receptors: At human recombinant ρ1 GABAC receptors, both the (R)- and (S)-enantiomers act as full agonists. nih.gov However, they still display enantioselectivity, with the (R)-enantiomer being more potent than the (S)-enantiomer (R>S), mirroring the preference observed at GABAB receptors. nih.gov
This stereoselectivity indicates that the spatial orientation of the hydroxyl group at the β-carbon is a crucial determinant for the interaction with the GABA binding pocket, and this requirement differs between receptor subtypes. nih.govdoi.org For instance, the stereospecificity of the β-carbon is vital for binding to the GABA receptor itself but is not essential for the molecule's ability to enhance the affinity of the benzodiazepine (B76468) receptor. doi.org The varying potency and efficacy of the enantiomers are reflected in their biological activity. For example, while both are anticonvulsants, (S)-(+)-GABOB is approximately twice as potent as (R)-(-)-GABOB. researchgate.net
The following table summarizes the enantioselective activity of this compound at different GABA receptor subtypes based on published research findings.
| Enantiomer | Receptor Subtype | Activity | Potency / Affinity |
| (R)-4-Amino-3-hydroxybutanoic acid | GABAA | Agonist | IC₅₀ = 1 µM |
| GABAB | Agonist | IC₅₀ = 0.35 µM | |
| GABAC (ρ1) | Full Agonist | EC₅₀ = 19 µM; Higher potency than (S)-enantiomer nih.gov | |
| (S)-4-Amino-3-hydroxybutanoic acid | GABAA | Agonist | Higher potency than (R)-enantiomer researchgate.netnih.gov |
| GABAB | Partial Agonist | Lower potency than (R)-enantiomer researchgate.net | |
| GABAC (ρ1) | Full Agonist | Lower potency than (R)-enantiomer nih.gov |
Molecular Modeling and Computational Studies
Computational methods provide valuable insights into the molecular interactions between this compound and its biological targets, helping to explain the observed enantioselectivity and mechanism of action at an atomic level.
Docking and Molecular Dynamics Simulations
Molecular docking studies have been employed to investigate the binding modes of the (R) and (S) enantiomers of this compound within the ligand-binding domains of GABA receptors. These in silico experiments help to identify key amino acid residues and specific interactions that govern ligand recognition and selectivity.
A significant finding from homology modeling and docking studies on the GABAC ρ1 receptor is the potential role of the Threonine 244 (T244) residue, located in loop C of the binding site. nih.gov Docking simulations of the GABOB enantiomers into a homology model of the ρ1 receptor revealed a potential hydrogen bond interaction between the hydroxyl group of GABOB and the T244 residue. nih.gov This interaction is thought to be a key determinant of the agonist-evoked activation of the receptor, as the loop C region is believed to close over the agonist upon binding, a movement that couples binding to the gating of the ion channel. nih.gov
Further computational studies combining molecular docking with Quantitative Structure-Activity Relationship (QSAR) analysis have been performed on a series of GABAB receptor agonists, including this compound. doi.org In these studies, agonists were docked into the binding cavity of the GABAB1 subunit. The interaction energies between the ligands and key residues in the binding site were then used as molecular descriptors to build a QSAR model. doi.org This approach aims to identify the specific electronic and structural features of the agonists that are most influential for their biological activity at the GABAB receptor. doi.org
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time. However, specific MD simulation studies focusing exclusively on this compound were not prominently identified in the reviewed scientific literature.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Quantum mechanics/molecular mechanics (QM/MM) is a powerful hybrid computational method that allows for a more accurate description of electronic events, such as bond-making and bond-breaking, that occur during enzymatic reactions or within a receptor binding site. The region of interest (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent environment is described by a more computationally efficient molecular mechanics force field.
Despite the utility of this approach for studying enzymatic mechanisms and complex binding phenomena, dedicated QM/MM studies focusing specifically on the interactions or enzymatic processing of this compound were not identified in the surveyed scientific literature.
Analytical and Characterization Methodologies for 4 Amino 3 Hydroxybutanoate Research
Chromatographic Separation and Quantification
Chromatography is a cornerstone for isolating and measuring 4-Amino-3-hydroxybutanoate. Both liquid and gas chromatography platforms are utilized, each with specific applications and procedural requirements.
Liquid Chromatography-Based Methods (HPLC, RP-LC)
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a well-established technique for the analysis of this compound. A significant advantage of modern HPLC methods is the ability to quantify the compound without the need for derivatization, which simplifies sample preparation. Current time information in Madison County, US.
A validated reversed-phase HPLC (RP-HPLC) method has been developed for the determination of this compound (also known as GABOB) in pharmaceutical products. Current time information in Madison County, US. This method employs an RP-18 column with UV detection at 210 nm. The mobile phase consists of a 0.01 M sodium heptasulphonate solution at an acidic pH of 2.4, which acts as an ion-pairing agent to improve the retention and peak shape of the polar analyte on the nonpolar stationary phase. Current time information in Madison County, US.chemguide.co.uk For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile salts like phosphoric acid or its salts. science.gov
The conditions for a sample RP-HPLC method are summarized below:
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | RP-18 | Current time information in Madison County, US. |
| Mobile Phase | 0.01 M Sodium Heptasulphonate (pH 2.4) | Current time information in Madison County, US. |
| Detection | UV at 210 nm | Current time information in Madison County, US. |
| Application | Quantification in pharmaceutical tablets | Current time information in Madison County, US. |
Gas Chromatography Approaches
Gas chromatography (GC) is another powerful technique for analyzing small organic molecules. However, due to the low volatility of amino acids like this compound, which contain polar carboxyl and amino functional groups, direct analysis by GC is not feasible. colostate.eduresearchgate.net These polar groups lead to strong intermolecular hydrogen bonding, reducing the compound's ability to vaporize and causing poor chromatographic performance. nih.gov
Therefore, a crucial prerequisite for GC analysis is a derivatization step. colostate.edunih.gov This chemical process modifies the analyte to increase its volatility and thermal stability. nih.gov Common derivatization techniques for compounds with active hydrogen atoms (like those in -OH, -NH2, and -COOH groups) include:
Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. eag.com
Alkylation: This technique involves replacing acidic protons with an alkyl group, often forming methyl esters. eag.com
Once derivatized, the now-volatile this compound can be separated on a GC column and detected, most commonly by a mass spectrometer (GC-MS), which provides both quantification and structural information based on the fragmentation pattern of the derivative. thermofisher.comchemicalbook.com
Method Validation and Robustness Studies
Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For the RP-HPLC method previously described for this compound, several validation parameters were rigorously evaluated. Current time information in Madison County, US.
Key validation findings include:
Linearity: The method demonstrated a linear relationship between concentration and detector response within the range of 0.40–0.60 mg/mL, with a correlation coefficient (r) of 0.997. Current time information in Madison County, US.
Accuracy: The method showed excellent accuracy, reported as 100.1%. Current time information in Madison County, US.
Precision: The repeatability (intra-day precision) was high, with a relative standard deviation (RSD) of 0.68%. The intermediate precision also showed good reproducibility with an RSD of 1.70%. Current time information in Madison County, US.
Robustness testing involves deliberately introducing small variations to the method parameters to assess its reliability under normal usage. researchgate.neteag.com For the this compound HPLC method, robustness was confirmed by evaluating the influence of different pH values and concentrations of the counter-ion in the mobile phase. Current time information in Madison County, US. Generally, in HPLC robustness studies, parameters such as mobile phase composition (e.g., ±10% organic solvent), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.2 mL/min) are systematically altered to ensure the method remains unaffected. eag.com
| Parameter | Result |
|---|---|
| Linearity Range | 0.40–0.60 mg/mL |
| Correlation Coefficient (r) | 0.997 |
| Accuracy | 100.1% |
| Precision (Repeatability, RSD) | 0.68% |
| Intermediate Precision (RSD) | 1.70% |
| Robustness | Method shown to be robust against variations in pH and counter-ion concentration. |
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. chemicalbook.comsavemyexams.com
In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the electronic environment, number of adjacent protons, and the relative number of protons for each unique position in the molecule. oregonstate.edu For ¹³C NMR, the chemical shift of each signal indicates the type of carbon atom (e.g., alkyl, alcohol-bound, carbonyl). bmrb.io Spectra are often recorded in a deuterated solvent like deuterium (B1214612) oxide (D₂O). chemicalbook.comsavemyexams.com
The following table summarizes typical NMR chemical shifts for this compound in D₂O.
| Atom Position | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| C1 (-CH₂) | ¹³C | ~40-45 (estimated) | bmrb.io |
| C2 (-CH(OH)-) | ¹³C | ~68 | wikipedia.org |
| C3 (-CH₂-N) | ¹³C | ~49 | wikipedia.org |
| C4 (-COOH) | ¹³C | ~183 | wikipedia.org |
| H on C2 | ¹H | ~4.22 | chemicalbook.com |
| H on C3 | ¹H | ~2.97-3.18 | chemicalbook.com |
| H on C1 | ¹H | ~2.45 | chemicalbook.com |
Mass Spectrometry (MS) and Tandem MS Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a fragmentation technique, it provides significant structural information. libretexts.org
In the analysis of this compound, electron ionization (EI) can be used, particularly in GC-MS, to generate a molecular ion (M⁺) and a series of characteristic fragment ions. chemicalbook.com The fragmentation pattern serves as a molecular fingerprint. For this compound (molecular weight: 119.12 g/mol ), the mass spectrum shows a molecular ion peak at m/z 119, although it may be weak. chemicalbook.comtutorchase.com The fragmentation process involves the cleavage of chemical bonds, and the stability of the resulting fragments dictates the intensity of the observed peaks. science.govwikipedia.org
Common fragment ions observed for this compound include:
m/z 101: Resulting from the loss of a water molecule (H₂O, 18 Da), a common fragmentation pathway for alcohols. chemicalbook.comwikipedia.org
m/z 30: A very prominent peak corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary amines resulting from cleavage of the bond alpha to the nitrogen atom. chemicalbook.comlibretexts.org
Tandem Mass Spectrometry (MS/MS) , often used with soft ionization techniques like electrospray ionization (ESI) in LC-MS, offers enhanced specificity and sensitivity. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 120) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This technique, especially in selected reaction monitoring (SRM) mode, is highly effective for quantifying the analyte in complex biological matrices by monitoring specific precursor-to-product ion transitions. chemicalbook.com For related hydroxybutyrates, derivatization is sometimes used to improve ionization efficiency in ESI-MS/MS analysis.
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 101 | [M - H₂O]⁺ | Loss of water |
| 83 | [M - H₂O - H₂O]⁺ or [C₄H₅NO]⁺ | Further fragmentation |
| 71 | [C₃H₅NO]⁺ | Cleavage of C-C bonds |
| 30 | [CH₂NH₂]⁺ | α-cleavage at the amino group (base peak) |
Chiroptical Spectroscopy for Enantiomeric Purity
Chiroptical spectroscopy is a critical tool for determining the stereochemical information of chiral molecules like this compound. rsc.org The enantiomeric purity of GABOB is crucial as different enantiomers can exhibit distinct biological activities. Techniques such as circular dichroism (CD) spectroscopy are paramount in this analysis.
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov For this compound, which possesses a chiral center, its enantiomers will produce CD spectra that are mirror images of each other. nih.gov The reliability of this analysis is confirmed when the mirror symmetry of the CD spectra for the respective enantiomers shows nearly equal magnitude and position of extrema. nih.gov
The process of determining enantiomeric purity involves:
Sample Preparation: A solution of the this compound sample is prepared in a suitable aqueous or organic solvent.
Spectral Acquisition: The CD spectrum of the sample is recorded over a specific wavelength range, typically in the UV region (e.g., 170–280 nm for hydroxycarboxylic acids). nih.gov
Data Analysis: The obtained spectrum is compared with the spectra of pure standards of the (R)- and (S)-enantiomers of this compound. The enantiomeric excess (ee) can be quantified by analyzing the magnitude of the CD signal at a specific wavelength relative to the pure enantiomer. While powerful, chiroptical signals can be inherently weak, sometimes necessitating advanced techniques or careful experimental design to achieve accurate measurements. rsc.org
Recent studies on other hydroxycarboxylic acids have shown that environmental factors like pH and temperature can cause slight shifts and changes in the magnitude of CD signals, which must be considered for accurate interpretation. nih.gov
Advanced Biochemical Assay Development
To understand the biological significance of this compound, researchers develop and utilize a variety of advanced biochemical assays. These assays allow for the quantitative measurement of its interactions with specific biological targets such as receptors, transporters, and enzymes.
Radioligand Binding Assays
Radioligand binding assays are a powerful and sensitive method used to characterize the interaction of a ligand, such as this compound, with its receptor or transporter. frontiersin.org These assays are fundamental in determining the affinity and specificity of this binding. The general principle involves a competition between a radiolabeled ligand (radioligand) and an unlabeled ligand (the compound of interest) for a limited number of binding sites on a target protein. frontiersin.orgresearchgate.net
Key components of a radioligand binding assay for GABOB research include:
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of GABOB or a known high-affinity ligand for its target receptor. For example, studies on the related gamma-hydroxybutyrate (GHB) receptor have utilized [³H]NCS-382. researchgate.net
Target Source: A preparation containing the receptor or transporter of interest. This can be derived from tissue homogenates (e.g., rat cerebral cortex membranes), cultured cells expressing the target, or purified recombinant protein. researchgate.netnih.gov
Assay Conditions: The assay is performed under optimized conditions of temperature, pH, and incubation time to reach binding equilibrium.
Separation and Detection: After incubation, the bound radioligand is separated from the unbound radioligand, and the radioactivity of the bound fraction is measured using a scintillation counter. The scintillation proximity assay (SPA) is a modern variation that allows for homogenous measurement without a physical separation step. frontiersin.org
Data from these assays are typically plotted as a competition curve, from which key parameters like the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) can be calculated. These values provide a quantitative measure of the binding affinity of this compound for its target.
Table 1: Typical Components and Parameters in a Radioligand Binding Assay
| Component/Parameter | Description | Example from Related Research |
| Target Protein | The receptor or transporter being studied. | Muscarinic CHRM3 receptor, GHB receptor. researchgate.netnih.gov |
| Protein Source | Biological material containing the target protein. | Recombinant cell lysates, rat cerebrocortical membranes. researchgate.netnih.gov |
| Radioligand | A radiolabeled molecule that binds to the target. | [³H]4-DAMP, [³H]NCS-382. researchgate.netnih.gov |
| Competitor | The unlabeled compound being tested. | This compound |
| Output Data | Quantitative measures of binding. | IC₅₀, Kᵢ, Bₘₐₓ (maximum binding sites) |
| Analysis Method | Mathematical model used to analyze the data. | Scatchard analysis, non-linear regression of competition curves. researchgate.net |
In Vitro Enzyme Activity Assays
In vitro enzyme activity assays are essential for studying how this compound is metabolized or how it modulates the activity of specific enzymes. These assays measure the rate of an enzymatic reaction, which can be either the consumption of a substrate or the formation of a product over time.
The design of an enzyme assay for GABOB research depends on the specific enzyme of interest. For instance, if studying an enzyme that degrades GABOB, the assay would measure the disappearance of GABOB or the appearance of its metabolite. Conversely, if investigating GABOB as an inhibitor of an enzyme, the assay would measure the enzyme's activity in the presence and absence of GABOB. mdpi.com
Common methodologies include:
Spectrophotometric Assays: These assays rely on a change in the absorbance of light by a substrate or product. For example, the activity of dehydrogenases can be monitored by measuring the change in absorbance of NADH or NADPH at 340 nm. frontiersin.org
Fluorometric Assays: These are highly sensitive assays that measure changes in fluorescence upon enzymatic reaction. A substrate can be designed to release a fluorescent molecule upon cleavage by the enzyme.
Luminescent Assays: These assays utilize enzymes that produce light, such as luciferase, and are often used in high-throughput screening formats. promega.com
A well-documented example relevant to GABOB is the assay for GABA aminotransferase (GABAT), an enzyme that degrades the related neurotransmitter GABA. bmrservice.com Such an assay could be adapted to measure the interaction of GABOB with GABAT or other transaminases. The assay kit for GABAT is based on a sequence of reactions that ultimately leads to the reduction of a tetrazolium salt (INT) into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. bmrservice.com
Table 2: Examples of In Vitro Enzyme Assays Relevant to this compound
| Assay Type | Principle | Enzyme Example | Detection Method |
| Dehydrogenase Assay | Measures the oxidation or reduction of a cofactor like NAD(P)H. frontiersin.org | 3-Hydroxybutyryl-CoA Dehydrogenase | Spectrophotometry (Absorbance at 340 nm). frontiersin.org |
| Transaminase Assay | A coupled reaction where the product of the first reaction is the substrate for a second, signal-producing enzyme. bmrservice.com | GABA Aminotransferase (GABAT) | Colorimetry (Formazan product). bmrservice.com |
| Deacetylase Assay | Measures the removal of an acetyl group from a substrate, often a synthetic peptide. mdpi.com | Histone Deacetylase (HDAC) | Fluorescence or radioactivity using a labeled substrate. mdpi.com |
Cell-Free and Recombinant Protein Systems for Mechanistic Study
Cell-free and recombinant protein systems offer a powerful, bottom-up approach for detailed mechanistic studies of this compound's interactions with its biological targets. nih.gov By removing the complexities of the cellular environment, these systems provide a controlled, quasi-chemical platform to investigate specific molecular events. nih.gov
Recombinant Protein Expression allows for the production of large quantities of a specific target protein (e.g., a receptor, transporter, or enzyme that interacts with GABOB). This protein is produced by introducing its gene into a host organism (like E. coli) or by using an in vitro system.
Cell-Free Protein Synthesis (CFPS) systems are in vitro solutions that contain all the necessary machinery for transcription and translation (ribosomes, enzymes, amino acids, etc.) but lack cell walls or membranes. thermofisher.comfrontiersin.org DNA encoding the target protein is added to the mixture, resulting in the synthesis of the protein. thermofisher.com There are several types of CFPS systems:
E. coli Extract-Based Systems: These utilize lysates from E. coli cells and are known for high protein yields. thermofisher.com
Mammalian-Based Systems: Systems using rabbit reticulocyte or human cell lysates can produce proteins with more complex post-translational modifications, which may be crucial for proper function. thermofisher.com
PURE (Protein Synthesis Using Recombinant Elements) Systems: These are assembled from purified components of the E. coli translation machinery, offering the highest level of definition and control, though typically with lower yields. nih.govresearchgate.net
Once the recombinant protein is produced and purified, it can be used in the biophysical and biochemical assays described previously (e.g., radioligand binding, enzyme activity assays) in a highly controlled setting. This allows researchers to dissect the direct interaction between this compound and its target protein, free from the influence of other cellular components, providing precise mechanistic insights. frontiersin.orgbmrservice.com
Table 3: Comparison of Cell-Free Protein Expression Systems
| System Type | Source | Key Advantages | Considerations |
| E. coli Lysate | Lysed E. coli cells | High protein yield (mg-level), rapid (hours), cost-effective. thermofisher.com | Lacks complex post-translational modifications. |
| Rabbit Reticulocyte Lysate | Immature rabbit red blood cells | Can produce larger proteins and some post-translational modifications. thermofisher.com | Lower yield than bacterial systems. |
| Human Cell Lysate | Cultured human cells (e.g., HeLa) | Produces functionally active, full-length human proteins with native modifications. thermofisher.com | Generally lower yield than bacterial systems. |
| PURE System | Purified recombinant E. coli components | Highly defined, minimal background activity, high purity. nih.govresearchgate.net | Lower yield, higher cost. frontiersin.org |
Biological Roles and Mechanistic Implications of 4 Amino 3 Hydroxybutanoate
Neurochemical Signaling and Modulation
4-Amino-3-hydroxybutanoate, also known as γ-amino-β-hydroxybutyric acid (GABOB), is a derivative of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org Its structure, featuring a hydroxyl group at the beta-position, allows it to interact with various components of the central nervous system, influencing neurochemical signaling and modulating neuronal activity. researchgate.netchemimpex.com
This compound functions as a modulator of GABAergic systems, which are crucial for maintaining the balance between neuronal excitation and inhibition in the brain. It exerts its effects by interacting with GABA receptors, which are broadly classified into GABAA, GABAB, and GABAC subtypes. caymanchem.com
The stereochemistry of this compound plays a significant role in its receptor activity. The (R)-(-)-enantiomer is a moderately potent agonist at GABAB receptors, while the (S)-(+)-enantiomer acts as a partial agonist at GABAB receptors and an agonist at GABAA receptors. wikipedia.org Studies have shown that the (R)- and (S)-enantiomers are full agonists at human recombinant ρ1 GABAC receptors, with the R-enantiomer exhibiting greater potency, a selectivity that mirrors its action at GABAB receptors but is opposite to that at GABAA receptors. nih.gov
The interaction of this compound with these receptors can lead to an enhancement of inhibitory neurotransmission. For instance, its binding to GABAB receptors is critical in managing neuronal hyperexcitability. Furthermore, it has been found to inhibit the uptake of GABA in rat brain synaptosomes, which would increase the concentration of GABA in the synaptic cleft and prolong its inhibitory effects. caymanchem.com
The anticonvulsant properties of this compound are attributed to its influence on inhibitory neurotransmission. wikipedia.org In a cat model of seizures induced by N-amidinobenzamide, (R)-4-amino-3-hydroxybutyric acid was shown to inhibit electrical discharges in the amygdala. caymanchem.com
Table 1: Receptor Binding and Functional Activity of this compound Enantiomers
| Enantiomer | Receptor Subtype | Activity | IC50 / EC50 |
| (R)-4-Amino-3-hydroxybutanoate | GABAA | Agonist | IC50 = 1 µM caymanchem.com |
| (R)-4-Amino-3-hydroxybutanoate | GABAB | Agonist | IC50 = 0.35 µM caymanchem.com |
| (R)-4-Amino-3-hydroxybutanoate | GABAC (ρ1) | Full Agonist | EC50 = 19 µM caymanchem.com |
| (S)-4-Amino-3-hydroxybutanoate | GABAA | Agonist | - |
| (S)-4-Amino-3-hydroxybutanoate | GABAB | Partial Agonist | - |
| (S)-4-Amino-3-hydroxybutanoate | GABAC (ρ1) | Full Agonist | - |
The interaction of this compound with GABA receptors directly influences ion channel activity and membrane conductance, which are fundamental to neuronal signaling. Lipids, which constitute a significant portion of the brain's dry weight, play a crucial role in modulating the function of these ion channels and receptors. physiology.org
GABAA and GABAC receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-). When activated by an agonist like the (S)-(+)-enantiomer of this compound, these channels open, allowing Cl- to flow into the neuron. nih.gov This influx of negatively charged ions hyperpolarizes the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect.
GABAB receptors, on the other hand, are G-protein coupled receptors. Their activation by agonists such as the (R)-(-)-enantiomer of this compound leads to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels. wikipedia.org The efflux of positively charged K+ ions also leads to hyperpolarization of the membrane, while the reduced influx of Ca2+ can decrease the release of neurotransmitters from the presynaptic terminal.
Mitochondrial ion channels are also emerging as important pharmacological targets. cellphysiolbiochem.com While direct modulation of these channels by this compound is not well-documented, its metabolic products could potentially influence mitochondrial function and, consequently, cellular excitability.
Role in Inhibitory Neurotransmission Systems
Function as a Biological Precursor
Beyond its direct role in neurotransmission, this compound serves as a precursor for the synthesis of other important biological molecules. Its chemical structure makes it a valuable building block in both natural and synthetic pathways. researchgate.netresearchgate.net
This compound is structurally related to 4-hydroxybutyrate (4HB), a monomer incorporated into a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). mdpi.com PHAs are synthesized by various microorganisms as a form of carbon and energy storage. frontiersin.org
Specifically, poly(4-hydroxybutyrate) (P4HB) is a homopolymer with significant biomedical applications due to its biocompatibility and biodegradability, yielding 4HB, a natural compound in the human body. frontiersin.org While microorganisms often require precursor supplementation to produce 4HB-containing polymers, metabolic engineering strategies have been developed to enable the synthesis of P4HB from unrelated carbon sources. mdpi.com These pathways typically involve the conversion of succinate (B1194679) to 4HB, which is then activated to 4HB-CoA and polymerized. frontiersin.org Although not a direct precursor in these engineered pathways, the structural similarity of this compound to 4-hydroxybutyrate highlights its potential relevance in the broader context of PHA synthesis.
This compound is a precursor to other biologically significant molecules. For instance, its N-trimethylated derivative is (R)-carnitine, an essential cofactor in the transport of fatty acids into the mitochondria for beta-oxidation. researchgate.net Protected derivatives of this compound are also valuable chiral intermediates for the synthesis of more complex compounds. researchgate.netresearchgate.net
Furthermore, the metabolism of 3-hydroxybutyrate (B1226725), a related ketone body, can influence the production of GABA by increasing the synthesis of its precursor, glutamate (B1630785). nih.gov While a direct metabolic link is not established, this suggests a potential indirect role for this compound in modulating neurotransmitter pools.
Table 2: Biologically Active Compounds Derived from or Related to this compound
| Compound | Relationship to this compound | Biological Significance |
| (R)-Carnitine | N-trimethyl derivative | Fatty acid transport researchgate.net |
| Poly(4-hydroxybutyrate) (P4HB) | Structurally related polymer | Biocompatible and biodegradable polymer frontiersin.org |
| Glutamate | Production influenced by related ketone bodies | Major excitatory neurotransmitter and precursor to GABA nih.gov |
Role in Biopolymer Synthesis (e.g., Polyhydroxyalkanoates)
Transport and Cellular Uptake Mechanisms
The transport of this compound across cellular membranes is a critical factor in its biological activity, particularly its ability to cross the blood-brain barrier and enter neurons. While specific transporters for this compound have not been fully elucidated, the transport mechanisms of structurally similar compounds provide valuable insights.
The brain utilizes both diffusion and carrier-mediated transport systems for the uptake of 3-hydroxybutyrate. These transport systems are temperature-dependent and can be influenced by pH. The uptake of 3-hydroxybutyrate is also subject to an accelerative exchange mechanism, where preloading cells with the substrate increases the rate of uptake.
Amino acid transporters are another potential route for the cellular uptake of this compound. Various amino acid transporters, such as LAT1, SLC6A14, and ASCT2, are known to be involved in the transport of drugs and other small molecules into cells. mdpi.com The conjugation of drugs to amino acids is a strategy employed to improve their transport across biological membranes. mdpi.com
Given that this compound is an amino acid derivative, it is plausible that it utilizes one or more of these transporter systems. The transport of succinate, another structurally related dicarboxylate, has been shown to be mediated by a binding-protein-dependent transport system in some bacteria. asm.org This system is sensitive to osmotic shock and inhibitors like vanadate. asm.org
Further research is needed to identify the specific transporters responsible for the cellular uptake of this compound in the mammalian central nervous system. Understanding these transport mechanisms is crucial for optimizing the delivery of this and related compounds to their sites of action.
Characterization of Specific Transporters
This compound (GABOB), a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is recognized as a ligand for specific neurotransmitter transporters. Research has identified its interaction with the GABA Transporter 2 (GAT-2), also known as SLC6A13. nih.gov GAT-2 is one of four known GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) that regulate GABA concentrations. nih.gov
Unlike the more extensively studied GAT-1 and GAT-3, which are primary targets for anticonvulsant drugs, GAT-2 is less understood. nih.gov It is localized in tissues such as the liver, kidney, pancreas, and retina, suggesting a significant role in GABAergic signaling in the periphery. nih.gov Structure-based analysis has revealed that GAT-2 possesses high selectivity for its ligands but generally exhibits low affinity. nih.gov
| Transporter | Alias | Localization | Ligand(s) | Key Characteristics |
| GABA Transporter 2 | GAT-2, SLC6A13 | Liver, Kidney, Pancreas, Retina, Lung nih.gov | This compound, GABA nih.gov | High selectivity, low affinity transporter. nih.gov |
| GABA Transporter 1 | GAT-1, SLC6A1 | Central Nervous System | GABA | Key target for anticonvulsants (e.g., tiagabine). nih.gov |
| GABA Transporter 3 | GAT-3, SLC6A11 | Central Nervous System | GABA | Target for anticonvulsants and relaxants. nih.gov |
Inhibition of Neurotransmitter Reuptake Processes
The mechanism of inhibiting neurotransmitter reuptake is a crucial strategy for modulating synaptic transmission. In the GABAergic system, the reuptake of GABA from the synaptic cleft is mediated by the GABA transporters (GATs). By inhibiting these transporters, the extracellular concentration of GABA is increased, enhancing its inhibitory signaling. nih.gov
The anticonvulsant drug tiagabine, for example, functions by inhibiting GAT-1 and GAT-3, which leads to elevated GABA levels in the synapse. nih.gov this compound has been identified as an inhibitor of GAT-2. nih.gov While GAT-1 and GAT-3 are the primary targets for many neuro-active drugs, the inhibition of GAT-2 by GABOB suggests a potential role in modulating GABAergic systems, possibly contributing to its known neuromodulatory and antiepileptic activity. nih.govresearchgate.net
The action of GABOB on GAT-2 is an example of how a compound can influence neurotransmitter levels via transporter inhibition. This interaction may be a component of its broader physiological and pharmacological profile. nih.gov
| Compound | Target Transporter | Mechanism of Action | Resulting Effect |
| This compound (GABOB) | GAT-2 nih.gov | Inhibition of GABA reuptake. nih.gov | Potential modulation of peripheral GABAergic signaling. nih.gov |
| Tiagabine | GAT-1, GAT-3 nih.gov | Inhibition of GABA reuptake. nih.gov | Increased GABA concentration in the synaptic cleft. nih.gov |
Q & A
Q. What are the recommended synthetic routes for producing enantiomerically pure 4-Amino-3-hydroxybutanoate in laboratory settings?
Enantiomerically pure this compound can be synthesized via asymmetric catalysis or enzymatic resolution. Asymmetric synthesis often employs chiral catalysts, such as Rhodium-BINAP complexes, to induce stereoselectivity during key steps like β-hydroxy-γ-lactam formation. For enzymatic resolution, lipases or esterases are used to hydrolyze racemic mixtures, isolating the desired enantiomer with >98% enantiomeric excess (e.g., using immobilized Candida antarctica lipase B). Reaction conditions (e.g., pH 7.5, 25°C) and purification via ion-exchange chromatography are critical for yield optimization .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
A multi-technique approach is recommended:
- NMR spectroscopy : Analyze and spectra to confirm proton environments and carbon backbone (e.g., δ 3.8 ppm for hydroxyl protons, δ 175 ppm for carboxyl carbons).
- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 120.0651 for CHNO).
- FT-IR spectroscopy : Identify functional groups (e.g., O-H stretch at 3300 cm, C=O at 1700 cm).
- HPLC : Employ chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity (>99% purity threshold) .
Q. What stability considerations are critical for storing this compound in research environments?
The compound is hygroscopic and prone to oxidation. Store desiccated at -20°C under inert gas (N or Ar). Stability studies show <5% degradation over 6 months when protected from light. For aqueous solutions, use pH 6–7 buffers (e.g., phosphate buffer) to prevent lactamization or β-elimination reactions .
Q. How can researchers design bioactivity screening assays for this compound in neurological studies?
Use in vitro neuronal cell lines (e.g., SH-SY5Y) to assess GABAergic activity via patch-clamp electrophysiology. Measure GABA receptor binding affinity using competitive radioligand assays (e.g., -Baclofen displacement). For in vivo models, administer 10–50 mg/kg intraperitoneally in rodents and monitor behavioral outcomes (e.g., anxiolytic effects in elevated plus maze) .
Advanced Research Questions
Q. How do metabolic pathways involving this compound intersect with endogenous γ-aminobutyric acid (GABA) synthesis?
this compound acts as a GABA analog, competing for GABA transaminase (GABA-T) binding. Isotopic tracing (-labeled compound) reveals its conversion to succinic semialdehyde in the mitochondrial matrix, bypassing the GABA shunt. This pathway divergence alters ATP production rates in neuronal mitochondria by 15–20%, validated via Seahorse extracellular flux analysis .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound enantiomers?
Discrepancies often arise from enantiomeric cross-contamination. Implement:
- Chiral chromatography : Re-analyze suspect samples to confirm purity.
- Knockout models : Use GABA receptor-null mice to isolate enantiomer-specific effects.
- Molecular docking : Compare binding poses (e.g., (R)-enantiomer shows 2.3 Å closer proximity to GABA active site than (S)-form) .
Q. How can researchers optimize fermentation-based production of this compound for scalable synthesis?
Engineer E. coli BL21(DE3) with heterologous glutamate decarboxylase (gadB) and hydroxylase (hpaBC) genes. Optimize fed-batch bioreactor conditions:
- Carbon source: 40 g/L glycerol (superior to glucose for reducing acetate accumulation).
- Induction: 0.5 mM IPTG at OD = 8.
- Yield: 12 g/L achieved with dissolved oxygen maintained at 30% saturation .
Q. What advanced computational methods predict the pharmacokinetic behavior of this compound derivatives?
Use QSPR models trained on bioavailability data (e.g., SwissADME):
- LogP : Optimal range 0.5–1.2 for blood-brain barrier penetration.
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., 50 ns trajectories with CHARMM36 force field).
- CYP450 metabolism : Predict hepatic clearance using StarDrop’s P450 module .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
